molecular formula C17H17FN2O4S B331499 isopropyl 4-(aminocarbonyl)-5-[(4-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate

isopropyl 4-(aminocarbonyl)-5-[(4-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate

Cat. No.: B331499
M. Wt: 364.4 g/mol
InChI Key: DJRXAWVNAXWOKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

isopropyl 4-(aminocarbonyl)-5-[(4-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate is a synthetic organic compound with a complex molecular structure It belongs to the class of thiophene derivatives, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 4-(aminocarbonyl)-5-[(4-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the acylation of a thiophene derivative followed by carbamoylation and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

isopropyl 4-(aminocarbonyl)-5-[(4-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

isopropyl 4-(aminocarbonyl)-5-[(4-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research explores its potential as a drug candidate for various diseases.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of isopropyl 4-(aminocarbonyl)-5-[(4-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2-(4-((4-fluorobenzyl)carbamoyl)-5-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)carbamate
  • Indole derivatives : These compounds share some structural similarities and biological activities.

Uniqueness

isopropyl 4-(aminocarbonyl)-5-[(4-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate is unique due to its specific combination of functional groups and the thiophene ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H17FN2O4S

Molecular Weight

364.4 g/mol

IUPAC Name

propan-2-yl 4-carbamoyl-5-[(4-fluorobenzoyl)amino]-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C17H17FN2O4S/c1-8(2)24-17(23)13-9(3)12(14(19)21)16(25-13)20-15(22)10-4-6-11(18)7-5-10/h4-8H,1-3H3,(H2,19,21)(H,20,22)

InChI Key

DJRXAWVNAXWOKL-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)F)C(=O)OC(C)C

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)F)C(=O)OC(C)C

Origin of Product

United States

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